1,4-Anthraquinone

Vue d'ensemble

Description

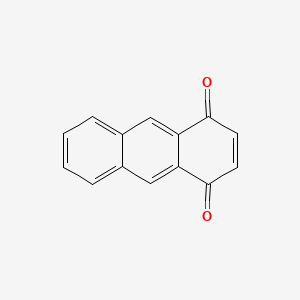

L’anthracène-1,4-dione, également connu sous le nom de 1,4-anthraquinone, est un composé organique de formule moléculaire C14H8O2. Il s’agit d’un dérivé de l’anthracène, composé de trois cycles benzéniques fusionnés avec deux groupes cétones aux positions 1 et 4. Ce composé est un solide cristallin jaune insoluble dans l’eau mais soluble dans des solvants organiques tels que l’éthanol, le chloroforme et le disulfure de carbone . L’anthracène-1,4-dione est largement utilisé dans la production de colorants, de pigments et comme intermédiaire en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’anthracène-1,4-dione peut être synthétisé par différentes méthodes. Une méthode courante implique l’oxydation de l’anthracène à l’aide d’oxydants tels que l’acide chromique ou le dichromate de potassium en présence d’acide sulfurique. Une autre méthode implique la bromation de l’anthracène suivie d’une hydrolyse pour obtenir de l’anthracène-1,4-dione .

Méthodes de production industrielle : Dans les milieux industriels, l’anthracène-1,4-dione est généralement produit par oxydation de l’anthracène à l’aide d’air ou d’oxygène en présence d’un catalyseur tel que le pentoxyde de vanadium. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’anthracène-1,4-dione subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des dérivés d’anthraquinone.

Réduction : La réduction de l’anthracène-1,4-dione peut produire de l’anthracène-1,4-diol.

Substitution : Il peut subir des réactions de substitution, telles que la bromation et la nitration.

Réactifs et conditions courants :

Oxydation : Acide chromique, dichromate de potassium, acide sulfurique.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Substitution : Brome, acide nitrique.

Principaux produits formés :

Oxydation : Dérivés d’anthraquinone.

Réduction : Anthracène-1,4-diol.

Substitution : Dérivés d’anthracène bromés ou nitrés.

4. Applications de la recherche scientifique

L’anthracène-1,4-dione a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de colorants, de pigments et d’autres composés organiques.

Industrie : Utilisé dans la production de colorants, de pigments et comme précurseur de divers composés chimiques.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

1,4-Anthraquinone has shown significant potential as an anticancer agent. Research indicates that it can inhibit the proliferation of L1210 leukemic cells by blocking nucleoside transport and inducing DNA fragmentation. Its cytotoxic effects were comparable to daunorubicin, a well-known chemotherapy drug, with an IC50 value indicating effective inhibition at low concentrations (25 nM at day 2) . The mechanism involves the activation of endonucleases leading to apoptosis, making it a candidate for combination therapies in polychemotherapy settings.

Other Medical Uses

Beyond its anticancer properties, derivatives of this compound have been explored for their potential in treating other conditions. For example, anthraquinone derivatives are used in the treatment of malaria and as DNA dyes for flow cytometry and fluorescence microscopy .

Agricultural Applications

Biopesticide

this compound serves as a biopesticide, particularly in pest management strategies. It acts as a chemical repellent and insecticide for various agricultural crops. Studies have demonstrated its effectiveness in protecting crops like corn and rice from pest birds and insects . The compound is applied through seed treatments or foliar sprays and has been shown to meet efficacy criteria while posing minimal environmental risks.

Repellency Studies

Research has documented the use of anthraquinone-based repellents in protecting newly planted crops from wildlife damage. It has been effective against various species, including birds and some mammals . The evaluation criteria for these repellents include efficacy, wildlife hazards, and phytotoxicity.

Industrial Applications

Hydrogen Peroxide Production

One of the most significant industrial applications of anthraquinones is in the production of hydrogen peroxide. The anthraquinone process is the dominant method for synthesizing hydrogen peroxide on an industrial scale, utilizing derivatives like 2-ethyl-9,10-anthraquinone . This method allows for efficient production with millions of tons manufactured annually.

Pulping Processes

In the paper industry, this compound acts as a redox catalyst in alkaline pulping processes. It enhances the yield of pulp by protecting cellulose from alkaline degradation during the kraft process. The compound facilitates the degradation of lignin, making it easier to wash away from the pulp .

Emerging Applications

Organic Electronics

Recent studies have highlighted the potential of anthraquinone derivatives in organic electronics. They are being investigated for their use in redox flow batteries due to their favorable electrochemical properties . The ability to modify the anthraquinone structure opens avenues for developing new materials with enhanced performance characteristics.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer drug | Inhibits leukemic cell proliferation |

| Agriculture | Biopesticide | Protects crops from pests |

| Industrial Processes | Hydrogen peroxide production | Efficient large-scale synthesis |

| Pulping | Digester additive | Increases pulp yield |

| Organic Electronics | Redox flow batteries | Promising electrochemical properties |

Case Studies

- Anticancer Research: A study demonstrated that this compound effectively induces DNA cleavage in leukemic cells, suggesting its application in cancer therapy .

- Agricultural Trials: Field trials showed that crops treated with anthraquinone-based repellents experienced significantly lower pest damage compared to untreated controls .

- Hydrogen Peroxide Production: The anthraquinone process was analyzed for its efficiency in producing hydrogen peroxide, confirming its dominance in industrial applications .

Mécanisme D'action

Le mécanisme d’action de l’anthracène-1,4-dione implique sa capacité à s’intercaler dans l’ADN, provoquant des réticulations et des cassures de brins. Cette propriété en fait un puissant inhibiteur de la topoisomérase II, une enzyme responsable du déroulement et de la réparation de l’ADN endommagé . De plus, il peut interférer avec la synthèse de l’ARN, contribuant ainsi à ses effets cytotoxiques .

Composés similaires :

Anthraquinone : Structure similaire, mais avec des groupes cétones aux positions 9 et 10.

Phénanthrènequinone : Un autre composé aromatique polycyclique avec des groupes cétones.

Naphtoquinone : Une structure plus simple avec deux cycles benzéniques fusionnés et des groupes cétones.

Unicité : L’anthracène-1,4-dione est unique en raison du positionnement spécifique de ses groupes cétones, ce qui lui confère des propriétés chimiques et photophysiques distinctes. Sa capacité à s’intercaler dans l’ADN et à inhiber la topoisomérase II le distingue des autres composés similaires, ce qui le rend précieux en chimie médicinale .

Comparaison Avec Des Composés Similaires

Anthraquinone: Similar structure but with ketone groups at the 9 and 10 positions.

Phenanthrenequinone: Another polycyclic aromatic compound with ketone groups.

Naphthoquinone: A simpler structure with two fused benzene rings and ketone groups.

Uniqueness: Anthracene-1,4-dione is unique due to its specific positioning of ketone groups, which imparts distinct chemical and photophysical properties. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other similar compounds, making it valuable in medicinal chemistry .

Activité Biologique

1,4-Anthraquinone (AQ) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment, antimicrobial properties, and other therapeutic potentials. This article provides a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities that include:

- Anticancer Activity : It has been shown to inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : Effective against bacteria and fungi.

- Antioxidant Effects : Contributes to cellular protection against oxidative stress.

Anticancer Mechanisms

This compound's anticancer properties are primarily attributed to its ability to interfere with nucleic acid synthesis and induce apoptosis in cancer cells. Research indicates that AQ can effectively inhibit L1210 leukemic cells by blocking macromolecule synthesis and inducing DNA cleavage. The compound has demonstrated equipotent activity compared to daunorubicin (DAU), a well-known anticancer drug, with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 at Day 2 (nM) | IC50 at Day 4 (nM) |

|---|---|---|

| L1210 | 25 | 9 |

AQ's mechanism involves the activation of endonucleases leading to apoptosis and is inhibited by various compounds like actinomycin D and cycloheximide .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It exhibits activity against several bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) reported at 39 μg/mL. The mechanisms include disruption of cell wall integrity and inhibition of nucleic acid synthesis .

Case Study 1: Anticancer Efficacy

A study focusing on the effects of AQ on human lung carcinoma cells (A549) demonstrated that AQ derivatives could induce apoptosis through mitochondrial pathways. The derivatives showed promising IC50 values ranging from 2.7 µM to 3.9 µM against various lung tumor cell lines .

Case Study 2: Antimicrobial Effects

In another investigation, AQ was tested against pathogenic bacteria where it showed significant inhibition of biofilm formation and cellular respiration. This study highlighted the potential for AQ as a therapeutic agent in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is heavily influenced by their chemical structure. Modifications at specific positions on the anthraquinone backbone can enhance or diminish their biological potency. For instance:

Propriétés

IUPAC Name |

anthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOTZYUVGZKSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=O)C=CC(=O)C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212899 | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-12-1 | |

| Record name | 1,4-Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-anthraquinone?

A1: this compound has the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, confirming its structure. []

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule, such as the carbonyl groups in this compound. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , , ]

- UV-Vis Spectroscopy: Analyzes the absorption and emission of light in the ultraviolet-visible region, providing insights into electronic transitions and potential applications in photochemistry. [, , , , ]

Q3: What is the mechanism of action of this compound as an anticancer agent?

A: this compound exhibits anticancer activity in the nanomolar range in vitro against L1210 leukemic cells, comparable to daunorubicin. [] It inhibits nucleoside transport, DNA, RNA, and protein synthesis, and induces DNA fragmentation, ultimately leading to apoptosis. []

Q4: Are there any known structure-activity relationships for the biological activity of this compound derivatives?

A: Studies on substituted anthraquinones, particularly in the context of E20M inhibition, suggest a relationship between the structure and effectiveness of the compound. For instance, the presence and position of methoxy and hydroxy groups significantly influence the inhibitory potency on E20M activity. [] Further research is needed to fully elucidate specific SAR trends.

Q5: What type of reactions is this compound known to undergo?

A5: this compound participates in various reactions, including:

- Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form cycloadducts. This property is useful in synthesizing anthracycline analogs and other polycyclic compounds. [, , , , , , , ]

- Reduction Reactions: this compound can be reduced to form anthrone or anthracene derivatives. This redox behavior makes it relevant in electrochemical applications. [, , , , ]

Q6: How does the redox behavior of this compound contribute to its potential applications?

A: The ability of this compound to undergo reversible reduction makes it suitable for applications in redox flow batteries and electrochemical sensors. [, ] Its redox potential can be fine-tuned by introducing various substituents on the aromatic ring, allowing for tailored electrochemical properties. []

Q7: Can this compound act as a ligand in metal complexes?

A: While less common than its 9,10-anthraquinone isomer, research shows that this compound can act as a bridging ligand in dinuclear metal complexes. This coordination influences the redox behavior of both the metal center and the quinone moiety, leading to interesting electronic properties and potential applications in catalysis. []

Q8: Does this compound have any applications in material science?

A: this compound and its derivatives are explored for their potential in developing organic electrode materials for batteries. [, ] Polyanthraquinone, a polymer incorporating this compound units, has shown promising results as a cathode material for lithium-ion batteries, exhibiting high capacity, cycling stability, and rate capability. []

Q9: How does the crystal structure of this compound influence its properties?

A: this compound exhibits polymorphism, meaning it can exist in different crystal structures. [] These polymorphic forms may differ in their physical properties, such as melting point, solubility, and optical properties. Understanding the factors affecting crystal growth and polymorphism is crucial for optimizing material properties for specific applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.